
(1R,2R)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol is a chiral compound with a cyclopentanol backbone It features a phenoxyethyl group attached to an amino group, which is further connected to the cyclopentanol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 2-phenoxyethylamine.
Reductive Amination: Cyclopentanone undergoes reductive amination with 2-phenoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R,2R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency.
化学反応の分析
Types of Reactions
(1R,2R)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamines.
Substitution: Formation of various substituted cyclopentanol derivatives.
科学的研究の応用
(1R,2R)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Biological Studies: Studied for its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1R,2R)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group may enhance its binding affinity and selectivity, while the cyclopentanol backbone provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.
類似化合物との比較
Similar Compounds
(1S,2S)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol: The enantiomer of the compound, with different stereochemistry.
2-((2-Phenoxyethyl)amino)cyclopentanol: Lacks the chiral centers, resulting in different biological activity.
Phenoxyethylamine derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
(1R,2R)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. Its chiral nature allows for selective binding and activity, distinguishing it from other similar compounds.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
(1R,2R)-2-(2-phenoxyethylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C13H19NO2/c15-13-8-4-7-12(13)14-9-10-16-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13-/m1/s1 |
InChIキー |
YAKNWZXQDBBWMN-CHWSQXEVSA-N |
異性体SMILES |
C1C[C@H]([C@@H](C1)O)NCCOC2=CC=CC=C2 |
正規SMILES |
C1CC(C(C1)O)NCCOC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


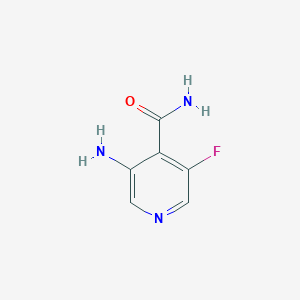
![2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine](/img/structure/B13356090.png)

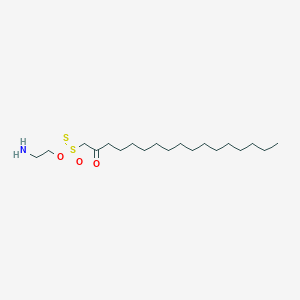
![(R)-1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B13356121.png)
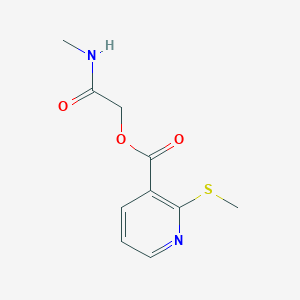

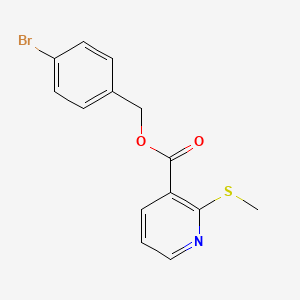
![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13356129.png)

methanone](/img/structure/B13356141.png)
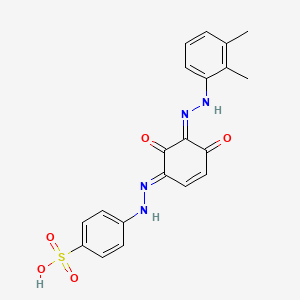
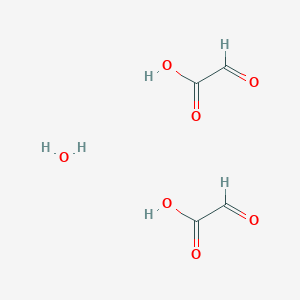
![N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13356189.png)
